molecular formula C15H14BrNO B5744930 N-(3-bromophenyl)-3-phenylpropanamide

N-(3-bromophenyl)-3-phenylpropanamide

Cat. No.: B5744930
M. Wt: 304.18 g/mol
InChI Key: FFGYTCRJOFIXJF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-phenylpropanamide is a synthetic organic compound featuring a propanamide linker connecting a 3-bromophenyl ring and a phenyl ring. This structure classifies it among 3-arylpropanoic acid derivatives, a class of compounds that has shown significant promise in scientific research, particularly in the development of novel bioactive molecules . While specific biological data for this exact compound may require further investigation, its core structure is closely related to derivatives that have been studied for their potent acaricidal properties. Research on similar 3-arylpropionate derivatives has demonstrated excellent efficacy against mites, with some compounds exhibiting activity superior to standard treatments like ivermectin . The presence of the bromine atom on the phenyl ring is a common modification in medicinal chemistry, as it can influence the molecule's lipophilicity, electronic characteristics, and its potential to interact with biological targets through mechanisms such as halogen bonding . This makes this compound a valuable chemical intermediate for researchers in agrochemistry and pharmacology exploring new acaricidal agents . Furthermore, amide compounds of this nature often serve as key scaffolds in drug discovery efforts and are frequently used as building blocks in chemical synthesis, including solid-phase peptide synthesis (SPPS) and the construction of more complex molecular architectures . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets and conduct their own thorough characterization to confirm the compound's properties and suitability for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGYTCRJOFIXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of N 3 Bromophenyl 3 Phenylpropanamide and Its Structural Analogs

Conventional Amidation Approaches for N-Substituted Phenylpropanamides

The formation of the amide bond in N-substituted phenylpropanamides, including the target compound N-(3-bromophenyl)-3-phenylpropanamide, is typically achieved through well-established and reliable synthetic protocols. These methods focus on the direct coupling of a carboxylic acid or its activated derivative with an appropriate amine.

Acid Chloride Intermediate Pathways in this compound Synthesis

A classic and highly effective method for synthesizing this compound involves a two-step sequence utilizing an acid chloride intermediate. This approach is favored for its high reactivity and generally good yields.

The synthesis begins with the conversion of 3-phenylpropanoic acid into its more reactive acid chloride derivative, 3-phenylpropanoyl chloride. This activation is commonly accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-phenylpropanoyl chloride is then reacted directly with 3-bromoaniline (B18343). hud.ac.uknih.gov This reaction is typically performed in an inert solvent and in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion. hud.ac.uk The final product, this compound, is then isolated and purified. An iron-mediated approach has also been demonstrated for the synthesis of N-aryl amides, where a nitroarene is reacted with an acyl chloride in the presence of iron dust and water. nih.gov For example, N-(4-Bromophenyl)benzamide was synthesized from 1-bromo-4-nitrobenzene (B128438) and benzoyl chloride with a 70% yield. nih.gov

General Reaction Scheme:

Step 1 (Activation): 3-phenylpropanoic acid + Chlorinating Agent (e.g., SOCl₂) → 3-phenylpropanoyl chloride

Step 2 (Coupling): 3-phenylpropanoyl chloride + 3-bromoaniline + Base → this compound + Base·HCl

Carbodiimide-Mediated Coupling Strategies for Amide Bond Formation

Carbodiimide-mediated coupling represents a versatile and widely used one-pot method for forming amide bonds directly from a carboxylic acid and an amine, avoiding the need to first isolate a reactive acid chloride. thermofisher.com This strategy is particularly valuable when working with sensitive substrates.

In this approach, 3-phenylpropanoic acid and 3-bromoaniline are combined in a suitable solvent with a carbodiimide (B86325) reagent. nih.gov Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com The carbodiimide activates the carboxyl group of the acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of 3-bromoaniline, resulting in the formation of the desired amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea). peptide.com

To enhance the efficiency of the coupling and suppress potential side reactions, such as racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) is frequently included in the reaction mixture. thermofisher.compeptide.comluxembourg-bio.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive toward the amine, leading to cleaner reactions and higher yields. thermofisher.comluxembourg-bio.com

Multi-Step Synthetic Strategies for Complex N-(3-bromophenyl) Moieties and Hybrid Systems

The N-(3-bromophenyl)propanamide scaffold serves as a building block for the synthesis of more intricate molecules and hybrid systems. These multi-step strategies enable the construction of complex derivatives incorporating heterocyclic and other functional moieties.

Synthesis of N-Substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide Derivatives

A multi-step synthetic pathway has been developed to create novel hybrid molecules that embed a 1,2,4-triazole (B32235) ring system within an N-phenylpropanamide structure. nih.gov The synthesis of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives begins with 3-bromobenzoic acid and proceeds through several key transformations. nih.gov

Synthetic Sequence:

Esterification: 3-Bromobenzoic acid is first converted to its corresponding ester, methyl-3-bromobenzoate. nih.gov

Hydrazide Formation: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-bromobenzohydrazide. nih.gov

Triazole Ring Formation: The hydrazide undergoes cyclization to form the key intermediate, 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. nih.gov

Amide Fragment Synthesis: In a parallel synthesis, 2-chloropropanoyl chloride is reacted with various substituted anilines to produce a series of N-substituted-2-chloro-N-phenylpropanamide intermediates. nih.gov

Final Coupling: The final step involves the nucleophilic substitution reaction between the 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and the N-substituted-2-chloro-N-phenylpropanamide derivatives. This reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as lithium hydride (LiH) to facilitate the formation of the thioether linkage. nih.gov

This modular approach allows for the synthesis of a library of derivatives by varying the substituted aniline (B41778) used in the fourth step. nih.gov

Table 1: Examples of Synthesized Triazole-Propanamide Derivatives

Derivative NameAryl Substituent on Propanamide
7a 4-chloro-3-(trifluoromethyl)phenyl
7b 2-chlorophenyl
7c 3-nitrophenyl
Data sourced from a study on triazole derivatives. nih.gov

Preparation of N-(4-bromophenyl)-3-phenylpropanamide and Other Regioisomeric Analogs

The synthesis of regioisomers of the parent compound, such as N-(4-bromophenyl)-3-phenylpropanamide, follows the same fundamental amidation principles outlined in Section 2.1. The identity of the final product is determined by the choice of the bromoaniline isomer used as the starting material. chemicalbook.com

To prepare N-(4-bromophenyl)-3-phenylpropanamide , 3-phenylpropanoic acid or 3-phenylpropanoyl chloride is reacted with 4-bromoaniline. chemicalbook.com Similarly, the synthesis of N-(2-bromophenyl)-3-phenylpropanamide would involve the use of 2-bromoaniline. These reactions can be performed using either the acid chloride or carbodiimide coupling methodologies to yield the corresponding regioisomeric products. The physical properties, such as melting point and solubility, can differ between these isomers. For instance, N-(4-bromophenyl)-3-phenylpropanamide is described as a white crystalline solid.

Table 2: Regioisomeric Analogs of N-(bromophenyl)-3-phenylpropanamide

Compound NamePosition of Bromo SubstituentMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-(2-bromophenyl)-3-phenylpropanamideOrtho (2-position)C₁₅H₁₄BrNO304.18Not specified
This compoundMeta (3-position)C₁₅H₁₄BrNO304.18Not specified
N-(4-bromophenyl)-3-phenylpropanamidePara (4-position)C₁₅H₁₄BrNO304.18316146-27-7 nih.gov

Synthesis of Difluorinated N-Arylpropanamide Structures

Advanced chemical transformations have been developed for the synthesis of structurally related N-arylpropanamides containing fluorine atoms. An innovative method allows for the preparation of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins. rsc.orgrsc.org

This transformation is accomplished using Selectfluor, which uniquely functions as both a mild oxidant and a source of fluorine. rsc.org The reaction proceeds as a tandem process where 4-arylamino coumarins are treated with Selectfluor in the presence of water. The inclusion of water is critical for the reaction to occur. rsc.org The proposed mechanism involves a radical-based difluorination of the starting material, followed by the cleavage of the in situ generated imine and a subsequent amide-formation reaction to yield the final product. rsc.org

General Reaction: 4-Arylamino coumarin (B35378) + Selectfluor + H₂O → Difluorinated 3-oxo-N,3-diarylpropanamide

This method provides an efficient route to complex fluorinated structures that are analogs of the basic N-arylpropanamide scaffold.

Table 3: Examples of Synthesized Difluorinated N-Arylpropanamides

Product CodeProduct Structure (Partial Description)Yield
2d N-(3-methoxyphenyl)-2,2-difluoro-3-(2-hydroxyphenyl)-3-oxopropanamide78%
2f N-(4-(tert-butyl)phenyl)-2,2-difluoro-3-(2-hydroxyphenyl)-3-oxopropanamide85%
Data represents selected findings from the synthesis mediated by Selectfluor. rsc.org

Derivatization of Phenylalanine to Incorporate N-(3-bromophenyl) Propanamide Structures

The synthesis of N-(3-bromophenyl) propanamide structures from phenylalanine represents a strategic approach to creating chiral amides with potential biological significance. Phenylalanine, a readily available chiral amino acid, serves as a versatile starting block. The core of this transformation involves the formation of an amide bond between the carboxylic acid group of a phenylalanine derivative and the amino group of 3-bromoaniline. To achieve this while preserving the stereochemical integrity of the chiral center, specific synthetic strategies are employed.

A common pathway begins with the protection of the amino group of L-phenylalanine, often with a tert-Butyloxycarbonyl (Boc) group. This prevents unwanted side reactions and racemization during the subsequent activation of the carboxylic acid. The protected Boc-L-phenylalanine is then coupled with 3-bromoaniline. This crucial amide bond formation step is typically mediated by a coupling reagent to activate the carboxylic acid. Reagents such as n-propanephosphonic acid anhydride (B1165640) (T3P®) are effective for this purpose, often used in a mixed solvent system like ethyl acetate (B1210297) and pyridine at reduced temperatures (e.g., 0 °C) to minimize epimerization. nih.gov Alternative coupling agents include phosphonium (B103445) salts like PyBOP® or uranium salts like TBTU, although careful selection of the base is critical to prevent racemization of the activated amino acid. nih.govresearchgate.net

Following the successful coupling, the Boc protecting group can be removed under acidic conditions, for instance, with trifluoroacetic acid (TFA), to yield the primary amine if desired, or the final N-acylated product can be obtained directly. nih.gov This modular approach allows for the synthesis of a variety of phenylalanine-derived amides.

Table 1: General Synthetic Protocol for Phenylalanine Derivatization

Step Description Reagents & Conditions Purpose
1 N-Protection Boc-anhydride, base (e.g., NaHCO₃), solvent (e.g., Dioxane/Water) Protects the amino group to prevent side reactions and control reactivity.
2 Amide Coupling 3-bromoaniline, Coupling Agent (e.g., T3P®, PyBOP®), Base (e.g., DIPEA, Pyridine), Solvent (e.g., EtOAc, DCM) Forms the target amide bond by activating the carboxylic acid.

| 3 | Deprotection (Optional) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the Boc group to yield the free amine if required for further modification. |

This table presents a generalized sequence. Specific conditions may vary based on the coupling reagents and substrates used.

The integrity of the stereocenter at the α-carbon of phenylalanine is a paramount concern. The activation of the carboxylic acid increases the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to racemization, particularly through the formation of an azlactone intermediate. nih.gov The choice of a mild coupling reagent and a non-nucleophilic base, along with controlled reaction temperatures, are crucial factors in maintaining high enantiomeric excess in the final product. nih.govnih.gov

Innovative Synthetic Methodologies and Process Optimization

Application of Mechanochemical Techniques in Amide Synthesis

Mechanochemistry, which utilizes mechanical force from grinding, milling, or shearing to drive chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-based synthesis. researchgate.net This approach significantly reduces or eliminates the need for bulk solvents, thereby minimizing waste, lowering costs, and often accelerating reaction rates. rsc.org The synthesis of amides, including this compound, is particularly amenable to mechanochemical methods like ball milling and liquid-assisted grinding (LAG).

In a typical mechanochemical setup for amide synthesis, the carboxylic acid (3-phenylpropanoic acid) and the amine (3-bromoaniline) are combined in a milling jar with a grinding medium (e.g., stainless steel balls). The reaction can be initiated by adding a coupling agent directly into the solid mixture. A variety of activating systems have been successfully employed under mechanochemical conditions, including combinations like 2,4,6-trichloro-1,3,5-triazine (TCT) with triphenylphosphine (B44618) (PPh₃). rsc.org

The process often benefits from liquid-assisted grinding (LAG), where a catalytic amount of liquid is added to the solid reactants. This liquid phase can enhance molecular mobility and facilitate the reaction without dissolving the bulk material. The general procedure involves milling the reactants and coupling agents at a specific frequency (e.g., 30 Hz) for a set duration, after which the product can be isolated through a simple workup. nih.govacs.org

Table 2: Comparison of Synthetic Approaches for Amide Formation

Parameter Conventional Solution-Phase Synthesis Mechanochemical Synthesis (Ball Milling)
Solvent Requires bulk quantities of organic solvents (e.g., DCM, EtOAc). Solvent-free or minimal liquid (LAG). rsc.orgorganic-chemistry.org
Reaction Time Often several hours to 24 hours. Typically shorter, e.g., 60-90 minutes. acs.orgorganic-chemistry.org
Temperature May require heating or cooling. Often performed at ambient temperature. rsc.org
Workup Typically involves extraction, washing, and column chromatography. Simpler workup, often direct isolation after washing. nih.govacs.org
Environmental Impact Generates significant solvent waste. "Green" approach with minimal waste generation. organic-chemistry.org

| Yields | Variable, dependent on conditions. | Generally high to excellent yields are achievable. rsc.orgorganic-chemistry.org |

This innovative methodology is compatible with a wide range of functional groups, including halogens, making it suitable for the synthesis of this compound. nih.govorganic-chemistry.org The efficiency, scalability, and environmentally benign nature of mechanochemistry position it as a leading-edge technique for process optimization in modern organic synthesis. researchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for N 3 Bromophenyl 3 Phenylpropanamide Derivatives

Influence of Aromatic Ring Substitutions on Molecular Functionality

The molecular functionality of N-phenylpropanamide scaffolds is highly sensitive to the nature and position of substituents on its aromatic rings. Structure-activity relationship (SAR) studies on related aryl propionamide (B166681) derivatives demonstrate that substitutions can significantly modulate biological activity. For instance, in a series of Ostarine analogs, the introduction of electron-donating groups like methoxy (B1213986) on the phenyl ring led to a marked decrease in androgen receptor (AR) agonist activity. nih.gov Conversely, the presence of electron-withdrawing groups resulted in compounds with weak to potent agonist activity, depending on the specific substituent. nih.gov The position of the substituent is also critical; studies on other bicyclic aromatic structures show that substitutions at specific positions can lead to dramatic shifts in potency. nih.gov

The mechanism of substitution can also play a role, with methods like nucleophilic aromatic substitution (SNAr) on fluorinated aromatic rings providing pathways to novel derivatives. core.ac.uk The SNAr mechanism typically involves a two-step addition-elimination process where the formation of a resonance-stabilized intermediate (a Meisenheimer complex) is followed by the rapid loss of a leaving group, such as a fluoride (B91410) ion, to restore aromaticity. core.ac.uk While specific SAR studies on the N-(3-bromophenyl)-3-phenylpropanamide scaffold are not extensively detailed in the provided literature, these general principles suggest that modifying the electronic properties of either the 3-bromophenyl ring or the 3-phenyl ring through the addition of electron-withdrawing or electron-donating groups is a key strategy for tuning the molecule's interactions with biological targets.

SAR Investigations of Triazole-Based N-(3-bromophenyl) Phenylpropanamide Hybrids

Molecular hybridization, which combines distinct pharmacophores into a single molecule, is a widely used strategy in drug design. Incorporating a triazole ring into a parent scaffold can enhance biological activity and improve pharmacokinetic properties. mdpi.com The 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a particularly valuable linker due to its stability and ability to form hydrogen bonds. mdpi.comresearchgate.net

Studies on triazole-based hybrids have shown their potential in a range of therapeutic areas. For example, certain hybrid compounds have demonstrated significant anticonvulsant, anxiolytic, and antidepressant effects. nih.gov SAR investigations of these hybrids revealed that the nature of the substituent on the triazole ring is crucial for activity. In one series, hybrids featuring a pyrano[3,4-c]pyridine ring exhibited the most potent anticonvulsant properties. nih.gov In another context, triazole-based benzothiazole (B30560) derivatives have been synthesized as potential imaging probes for tau protein aggregates in Alzheimer's disease. nih.gov The synthesis of these molecules involves creating azide (B81097) and alkyne precursors from the core scaffolds, followed by a CuAAC reaction to form the final triazole-linked hybrid. nih.gov This approach could be applied to this compound to generate novel hybrids, where the triazole moiety acts as a stable linker to introduce new functional groups designed to interact with specific biological targets.

Exploration of Sulfonamide Derivatives Structurally Related to N-Phenylpropanamides

The sulfonamide group is a key functional group in medicinal chemistry, and its derivatives are known for a wide range of biological activities. openaccesspub.org Structurally, the amide bond of an N-phenylpropanamide can be replaced by a sulfonamide group, or a sulfonamide moiety can be appended to the core structure to explore new chemical space and interactions. SAR studies on sulfonamides emphasize that the substitutions on the sulfonamide nitrogen (N1) and the aromatic ring are critical for activity. youtube.com Generally, mono-substitution on the N1 nitrogen is favorable for activity, while di-substitution leads to inactive compounds. youtube.com

Recent research has focused on novel sulfonamide derivatives as potential treatments for diabetes and Alzheimer's disease. researchgate.netresearchgate.net In one study, sulfonamide-quinoxaline derivatives showed moderate to good inhibitory activity against α-amylase and α-glucosidase, with a bis-sulfonamide derivative being the most potent. researchgate.net Another study on sulfonamides derived from carvacrol (B1668589) found that all synthesized compounds were more active as acetylcholinesterase (AChE) inhibitors than the parent natural product, with a morpholine-derived sulfonamide showing the highest activity. nih.gov Molecular docking studies suggest these sulfonamide inhibitors bind to the AChE active site primarily through π-π contacts and hydrogen bonds. nih.gov These findings indicate that converting the amide of this compound to a sulfonamide or adding a sulfonamide group could yield derivatives with novel biological profiles.

Systematic SAR of Morpholine (B109124) Mannich Base Derivatives with a Phenylpropanamide Core

The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated into molecules to modulate pharmacokinetic properties or to serve as a key interacting moiety with target proteins. e3s-conferences.orgnih.gov The synthesis of Mannich bases is a common method for introducing a morpholine group into a propanamide scaffold. impactfactor.orgsemanticscholar.org This reaction typically involves the condensation of a compound with an active hydrogen, an aldehyde, and a secondary amine like morpholine. semanticscholar.org

A series of morpholine Mannich base derivatives with a phenylpropanamide core has been synthesized and evaluated for antioxidant activity. impactfactor.orgresearchgate.net The general structure for these compounds is 3-(morpholin-4-yl)-N-phenyl-3-(substituted-phenyl)propanamide. The SAR studies showed that the nature of the substituent on the 3-phenyl ring significantly influenced the radical scavenging activity. For example, compounds with trifluoromethyl or trifluoromethoxy substituents on the phenyl ring showed antioxidant activity comparable to the standard, ascorbic acid. impactfactor.org The presence of a halogen, such as in 3-(4-bromophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide, also resulted in a derivative with notable activity. researchgate.net These results demonstrate that the phenylpropanamide core is a suitable scaffold for the creation of morpholine Mannich bases with potential biological applications.

Antioxidant Activity of Morpholine Mannich Base Derivatives of Phenylpropanamide
Compound IDIUPAC NameKey Structural FeaturesObserved Activity
MB-13-(morpholin-4-yl)-N-phenyl-3-[2-(trifluoromethyl)phenyl]propanamideOrtho-trifluoromethyl group on phenyl ringComparable activity to ascorbic acid (DPPH Assay). impactfactor.org
MB-43-(4-bromophenyl)-3-(morpholin-4-yl)-N-phenylpropanamidePara-bromo group on phenyl ringEvaluated for antioxidant activity. researchgate.net
MB-83-(morpholin-4-yl)-N-phenyl-3-[4-(trifluoromethoxy)phenyl]propanamidePara-trifluoromethoxy group on phenyl ringComparable activity to ascorbic acid (DPPH Assay) and significant activity in ABTS Assay. impactfactor.org
-3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamidePara-chloro group on phenyl ringHigh antibacterial activity against S. epidermidis. semanticscholar.org

Rational Design of N-(3-bromophenyl) Phenylpropanamide Analogs for Defined Molecular Interactions

Rational, structure-based drug design (SBDD) uses three-dimensional structural information of biological targets to design new molecules with high affinity and selectivity. mdpi.com Molecular docking is a key computational tool in SBDD, used to predict the conformation of a small molecule within a target's binding site and to estimate its binding affinity. mdpi.com This process allows for the virtual screening of compound libraries and guides the design of new analogs with improved molecular interactions, such as hydrogen bonds and hydrophobic contacts.

This design strategy has been successfully applied to various scaffolds. For instance, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were designed as potential anticancer agents, and molecular docking was used to predict their binding mode within the active site of Aurora-A kinase. nih.gov The docking results, which showed key interactions stabilizing the ligand-protein complex, were consistent with the experimental data demonstrating potent kinase inhibition. nih.gov Similarly, new 1,2-benzothiazine derivatives were rationally designed as potential topoisomerase II inhibitors, with docking studies predicting their ability to bind to the DNA-Topo II complex. mdpi.com For this compound, this approach could be used to design analogs tailored to a specific biological target. By modeling the interactions of the core structure within a binding pocket, modifications to the aromatic rings or the propanamide linker can be proposed to enhance binding affinity and specificity, prioritizing the synthesis of the most promising candidates.

SAR of Phenylalanine Derivatives Incorporating Benzothiazole Moieties

The 3-phenylpropanamide (B85529) core of the title compound is structurally derived from the amino acid phenylalanine. This connection makes SAR studies of phenylalanine derivatives particularly relevant. The benzothiazole ring is a versatile heterocyclic system found in compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties. ijper.orgresearchgate.net

The combination of a phenylalanine-like scaffold with a benzothiazole moiety has yielded compounds with significant biological activity. In one study, novel benzothiazole derivatives were synthesized by incorporating amino acids such as phenylalanine. researchgate.net In another, a dipeptide derivative, Boc-Phe-Phe, was functionalized with a benzothiazole group, resulting in self-assembling nanostructures with enhanced fluorescence. nih.gov SAR studies on benzothiazole-phenyl analogs have shown that the substitution pattern is critical for potency. The placement of halogen atoms, such as chloro or bromo groups, on an adjacent phenyl ring can enhance lipophilicity and cytotoxicity. ijper.orgnih.gov These findings suggest that hybridizing the this compound scaffold with a benzothiazole moiety could produce novel compounds. The inherent bromine on the N-phenyl ring, combined with additional substitutions on other parts of the molecule, could be systematically varied to optimize activity against specific targets.

Advanced Spectroscopic and Structural Elucidation Techniques in N 3 Bromophenyl 3 Phenylpropanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Although specific spectral data for N-(3-bromophenyl)-3-phenylpropanamide is limited in publicly available literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted by analyzing the spectra of the parent compound, N-phenylpropanamide.

The ¹H NMR spectrum of N-phenylpropanamide shows distinct signals for the ethyl protons of the propanamide chain and the protons of the phenyl ring. The ¹³C NMR spectrum similarly provides signals for each unique carbon atom in the molecule. researchgate.net

Table 1: Experimental NMR Data for the Analog N-phenylpropanamide in CDCl₃

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Phenyl Ring (C₆H₅) 7.10 - 7.55 (m) 120.1, 124.5, 129.0, 137.9
Amide (NH) ~7.3 (br s) -
Methylene (B1212753) (α-CH₂) 2.45 (q) 39.9
Carbonyl (C=O) - 171.5
Methylene (β-CH₂) 3.03 (t) 31.8

Data compiled from theoretical and experimental studies on N-phenylpropanamide and related structures. researchgate.netdergipark.org.tr

For this compound, the signals from the 3-phenylpropanoyl moiety would be very similar to those listed above. However, the substitution pattern on the N-phenyl ring would change significantly due to the presence of the bromine atom at the meta-position. The bromine atom, being electronegative, would induce downfield shifts for the adjacent aromatic protons and carbons. The aromatic region of the ¹H NMR spectrum for the 3-bromophenyl group is expected to show a more complex splitting pattern compared to the unsubstituted phenyl ring, with four distinct signals corresponding to H-2, H-4, H-5, and H-6.

Vibrational (IR) and Electronic (UV-Visible) Spectroscopy for Molecular Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic conjugation within a molecule.

Infrared (IR) Spectroscopy The IR spectrum of an amide is characterized by several distinct absorption bands. For this compound, the key vibrational frequencies can be predicted based on data from analogous structures like N-phenylpropanamide. researchgate.netresearchgate.net The presence of the amide linkage is confirmed by a sharp N-H stretching vibration and a strong carbonyl (C=O) stretching absorption, often referred to as the Amide I band. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is also a key diagnostic peak. The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers.

Table 2: Typical Infrared Absorption Bands for N-phenylpropanamide Analogs

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
N-H Stretch 3300 - 3250 Secondary amide, sharp peak
Aromatic C-H Stretch 3100 - 3000 Stretching of sp² C-H bonds
Aliphatic C-H Stretch 3000 - 2850 Stretching of sp³ C-H bonds
Amide I (C=O Stretch) 1680 - 1640 Strong absorption
Amide II (N-H Bend, C-N Stretch) 1570 - 1515 Strong to medium absorption
Aromatic C=C Bending 1600 - 1450 Multiple bands

Data based on general values for secondary amides and halogenated aromatic compounds. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show absorption maxima (λmax) arising from π→π* transitions within the phenyl rings. The presence of the bromine atom, a chromophore, may cause a slight bathochromic (red) shift to a longer wavelength compared to the unsubstituted N-phenylpropanamide. dergipark.org.tr

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

The calculated molecular weight for this compound (C₁₅H₁₄BrNO) is approximately 304.18 g/mol . A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity: [M]⁺ at m/z ≈ 303 and [M+2]⁺ at m/z ≈ 305.

The fragmentation of N-phenylpropanamides upon ionization typically involves cleavage at the amide bond. nih.gov Common fragmentation pathways include:

Alpha-cleavage: Scission of the bond between the carbonyl carbon and the adjacent methylene group.

Amide bond cleavage: This can lead to the formation of a brominated anilinium ion or a 3-phenylpropanoyl cation.

Table 3: Predicted Key Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
303/305 [C₁₅H₁₄⁷⁹/⁸¹BrNO]⁺ Molecular Ion ([M]⁺)
170/172 [C₆H₅⁷⁹/⁸¹BrN]⁺ Fragment from cleavage of the N-C=O bond
131 [C₆H₅CH₂CH₂CO]⁺ 3-phenylpropanoyl cation
93 [C₆H₅NH₂]⁺ Aniline (B41778) cation (from rearrangement/cleavage)

Fragmentation patterns are predicted based on general principles of amide mass spectrometry. nih.govnist.gov

X-ray Diffraction Studies for Crystalline Structure Determination of Related Analogs

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of related N-aryl amide structures reveals common structural motifs.

Studies on various N-(halophenyl)amides show that the molecular conformation is heavily influenced by intermolecular hydrogen bonding. dcu.ie A prevalent feature is the formation of hydrogen-bonded chains or dimers in the solid state, where the amide N-H group of one molecule interacts with the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O interaction is a dominant factor in the crystal packing of amides.

The relative orientation of the two aromatic rings and the planarity of the amide linker are also critical structural parameters. In many N-aryl amides, the plane of the amide group is twisted with respect to the plane of the N-aryl ring. This torsion angle is influenced by steric and electronic factors, including the position and nature of substituents on the aromatic ring. For the title compound, the bromine atom at the meta-position would influence these packing arrangements and intermolecular contacts. dcu.ie

Computational Chemistry and Theoretical Molecular Modeling of N 3 Bromophenyl 3 Phenylpropanamide

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. This method, particularly with hybrid functionals like B3LYP, allows for the precise calculation of molecular properties by approximating the electron density. For N-(3-bromophenyl)-3-phenylpropanamide, DFT calculations would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process provides foundational data on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not prevalent in the surveyed literature, the methodology remains the standard for such analysis.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. It is anticipated that the HOMO would be distributed across the phenyl rings and the amide linkage, while the LUMO would also involve these aromatic systems. The precise energies and the resulting energy gap would quantify its reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
Energy Gap (ΔE) Data not available

Note: Specific computational data for this molecule were not found in the reviewed literature. The table illustrates the typical format for presenting such findings.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized, Lewis-like structures (bonds and lone pairs), making the electronic interactions easier to interpret. The analysis quantifies the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electronic delocalization.

Table 2: Hypothetical NBO Analysis for Key Interactions in this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N) π* (C=O) Data not available
LP (O) σ* (N-C) Data not available
π (Phenyl) π* (Phenyl) Data not available

Note: Specific computational data for this molecule were not found in the reviewed literature. The table illustrates the typical format for presenting such findings.

The Transition Density Matrix (TDM) is a tool used to analyze electronic transitions, such as those induced by the absorption of light. It provides a visual and quantitative description of the electron-hole coherence upon excitation, highlighting which parts of the molecule are involved in the electronic transition. The Density of States (DOS) plot complements this by showing the number of available molecular orbitals at each energy level, offering a broader picture of the molecule's electronic structure. Analysis of the TDM and DOS can elucidate the nature of electronic excitations, for instance, whether they are localized on a specific functional group or involve charge transfer across the molecule.

For this compound, TDM and DOS calculations would be instrumental in understanding its photophysical properties, such as its UV-Vis absorption spectrum.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interaction Profiling

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the amide group, making it a primary site for hydrogen bonding. The amide hydrogen and regions around the phenyl rings might exhibit positive or neutral potential. Such a map provides crucial clues about the molecule's reactivity and its potential to bind to biological targets.

Molecular Docking Simulations for Predicting Ligand-Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the receptor.

While no specific molecular docking studies featuring this compound as a ligand were identified in the search, this technique would be employed to predict its interaction with various protein targets. The simulation would place the molecule into the protein's active site and evaluate the binding energy based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Example Kinase Data not available Data not available
Example Receptor Data not available Data not available

Note: Specific computational data for this molecule were not found in the reviewed literature. The table illustrates the typical format for presenting such findings.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, capturing the conformational changes of molecules and their interactions with their environment. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the flexibility of a ligand, the stability of a ligand-protein complex, and the role of solvent molecules.

An MD simulation of this compound, either in solution or bound to a protein, would elucidate its conformational landscape and the stability of its interactions. This would involve tracking the atomic positions over a set period (nanoseconds to microseconds) to understand how the molecule behaves in a realistic environment. This is particularly important for confirming the stability of binding modes predicted by molecular docking.

In Silico Prediction of Molecular Characteristics for Research and Design

In silico methods, which utilize computer simulations to predict molecular properties, are pivotal in modern chemical research and drug design. These techniques allow for the early assessment of a compound's potential applications and characteristics before engaging in resource-intensive laboratory synthesis. However, for this compound, there is no evidence of published studies employing such predictive modeling.

The potential of a molecule for use in optoelectronic devices is often initially evaluated through the theoretical calculation of its nonlinear optical (NLO) properties, such as linear polarizability (α) and the first hyperpolarizability (β). These parameters describe how the electron cloud of a molecule is distorted by an external electric field, a key factor in the development of materials for technologies like optical data storage and telecommunications.

Despite the relevance of such calculations for brominated aromatic compounds, which can exhibit interesting electronic properties, a search of existing research yields no specific data or theoretical studies on the linear polarizability or hyperpolarizability of this compound. The scientific community has not published findings on the NLO properties of this particular compound.

As a result, no data tables containing calculated values for the polarizability and hyperpolarizability of this compound can be provided. The necessary computational research to generate this information has not been reported.

Mechanistic Investigations of Biological Interactions and Target Exploration of N 3 Bromophenyl 3 Phenylpropanamide Analogs Strictly Non Clinical

Elucidation of Quorum Sensing Inhibition Mechanisms by N-Phenylpropanamide Derivatives

N-phenylpropanamide derivatives have emerged as a significant class of molecules capable of interfering with bacterial quorum sensing (QS), a cell-to-cell communication process that regulates virulence and biofilm formation. mdpi.comnih.gov The primary mechanism of action for these compounds is the antagonism of QS-regulatory proteins. frontiersin.org

Research into analogs of the marine bacterial secondary metabolite, 3-methyl-N-(2′-phenylethyl)-butyramide, has revealed that N-phenylpropanamide structures can effectively inhibit QS-controlled phenotypes in various Gram-negative bacteria. mdpi.comnih.gov The mechanism often involves the inhibitor molecule competing with the native autoinducer, such as N-acyl-homoserine lactones (AHLs), for binding to the ligand-binding domain of receptor proteins like LuxR and its homologs. frontiersin.orgmdpi.com For instance, in Pseudomonas aeruginosa, the LasR receptor is a key target. mdpi.comnih.govmdpi.com Inhibition of this receptor by an antagonist prevents the transcriptional activation of genes responsible for producing virulence factors and forming biofilms. mdpi.comnih.gov

Studies have demonstrated that the inhibitory activity of N-phenylpropanamide derivatives can be surmounted by increasing the concentration of the native agonist (the autoinducer), which is consistent with a competitive antagonism model at the receptor site. mdpi.com Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of this class of compounds. By modifying the substituents on the phenyl rings, researchers have been able to enhance activity. For example, the introduction of a fluorine atom on the N-phenyl ring led to a significant increase in potency against the marine pathogen Vibrio harveyi. mdpi.comnih.gov

CompoundTarget Organism/SystemObserved EffectIC50 Value
N-(4-fluorophenyl)-3-phenylpropanamideVibrio harveyiAttenuation of QS-regulated phenotypes1.1 µM mdpi.comnih.gov
3-Methyl-N-(2′-phenylethyl)-butyramideGram-negative reporter strainsInhibition of QS-controlled phenotypesNot specified mdpi.comnih.gov
N-phenethyl hexanamideVibrio neptunius, Vibrio harveyiQS inhibitory propertiesNot specified mdpi.com

Antiviral Mechanism of Action Studies, e.g., HIV-1 Capsid Inhibition

Analogs of N-(3-bromophenyl)-3-phenylpropanamide, particularly those based on a phenylalanine scaffold, have been identified as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein. nih.govnih.gov The HIV-1 capsid is a critical viral component that plays essential roles in both the early and late stages of the viral lifecycle, including reverse transcription, nuclear import, and virion assembly, making it an attractive, non-traditional antiviral target. nih.govinformahealthcare.comresearchgate.net

The mechanism of these inhibitors involves direct binding to the HIV-1 CA protein. nih.gov Specifically, they often target a conserved pocket at the interface between two adjacent CA subunits within the viral hexamer. nih.govnih.gov One of the most studied inhibitors targeting this site is PF-74. nih.govnih.gov Phenylalanine derivatives, structurally similar to N-phenylpropanamides, are designed to mimic the interactions of PF-74. nih.gov By binding to this site, the inhibitors can disrupt the delicate balance of capsid stability. This interference can manifest in two ways: at the early stage, it can accelerate uncoating of the viral core, leading to premature release of the viral genome and abortive infection; at the late stage, it can interfere with the proper assembly of new capsids, resulting in the formation of non-infectious, malformed virions. nih.govmdpi.com

Surface Plasmon Resonance (SPR) binding assays have confirmed that these phenylalanine derivatives can interact with both the monomeric and hexameric forms of the HIV-1 CA protein. nih.govnih.gov This dual interaction capability suggests a multi-stage antiviral effect. nih.gov Researchers have synthesized series of these derivatives, such as 1,2,3-triazole-containing phenylalanine compounds, and evaluated their antiviral activity. nih.gov

Compound DerivativeTargetObserved EffectEC50 Value
1,2,3-Triazole-containing phenylalanine derivative (13m)HIV-1Anti-HIV-1 activity4.33 µM nih.gov
4-methoxy-N-methylaniline substituted phenylalanine (II-13c)HIV-1Anti-HIV-1 activity5.14 µM nih.gov
Indolin-5-amine substituted phenylalanine (V-25i)HIV-1Anti-HIV-1 activity2.57 µM nih.gov
PF-74 (Reference Compound)HIV-1Anti-HIV-1 activity~0.42-5.95 µM nih.govnih.gov

Investigation of Interactions with Specific Enzyme Systems (General Enzyme Inhibition Research)

The N-phenylamide and related chemical scaffolds are versatile and have been explored for their potential to inhibit various enzyme systems, a cornerstone of drug discovery. Research in this area, while not always focused on this compound itself, provides a basis for understanding its potential interactions.

For example, studies on N-phenylsulfonamide derivatives, which share the N-phenyl structural motif, have demonstrated inhibitory activity against several enzymes. These compounds have been shown to be potent inhibitors of human carbonic anhydrase (CA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is relevant to conditions like glaucoma and Alzheimer's disease. nih.gov

Furthermore, a structurally related compound, N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide, was developed as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.gov This highlights how modifications to the core structure can direct the molecule towards specific enzyme targets. Other research has shown that N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides can act as inhibitors of α-glucosidase and α-amylase, enzymes relevant to managing hyperglycemia. researchgate.net These examples collectively suggest that the N-(3-bromophenyl)-propanamide core could serve as a foundational structure for developing specific enzyme inhibitors through targeted chemical modifications. nih.govnih.govresearchgate.net

Compound Class/DerivativeTarget EnzymeType of InhibitionKi or IC50 Value
N-phenylsulfonamide derivative (Compound 8)Carbonic Anhydrase I (CA I)Not Specified45.7 ± 0.46 nM (Ki) nih.gov
N-phenylsulfonamide derivative (Compound 2)Carbonic Anhydrase II (CA II)Not Specified33.5 ± 0.38 nM (Ki) nih.gov
N-phenylsulfonamide derivative (Compound 8)Acetylcholinesterase (AChE)Not Specified31.5 ± 0.33 nM (Ki) nih.gov
N-phenylsulfonamide derivative (Compound 8)Butyrylcholinesterase (BChE)Not Specified24.4 ± 0.29 nM (Ki) nih.gov
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (Compound 6j)α-glucosidaseMixed-type, Reversible5.11 ± 1.46 µM (IC50) researchgate.net
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (Compound 6j)α-amylaseMixed-type, Reversible4.27 ± 1.51 µM (IC50) researchgate.net
N-(3-bromophenyl)-...-N-hydroxythiophene-2-carboximidamide (Compound 27a)Indoleamine 2,3-dioxygenase-1 (IDO1)Potent InhibitorNot specified nih.gov

Analysis of Receptor Ligand Binding and Signal Transduction Modulation

The ability of this compound and its analogs to modulate biological activity is fundamentally linked to their capacity to bind to specific protein receptors and thereby influence signal transduction pathways. This is most clearly demonstrated in the context of quorum sensing inhibition, where the compounds act as antagonists at bacterial signal receptors. frontiersin.org

As discussed previously, N-phenylpropanamide derivatives competitively bind to LuxR-type receptors, displacing the natural autoinducer molecules. mdpi.comfrontiersin.org This binding event prevents the conformational changes in the receptor that are necessary for it to act as a transcriptional activator, thus blocking the entire QS signaling cascade. nih.govmdpi.com

Beyond bacterial receptors, the bromophenyl-amide structural motif has been investigated for its interaction with mammalian receptors. For example, a related compound, 3-(2-bromophenyl)-1-{2-[ethyl(3-methylphenyl)amino]ethyl}urea, has been identified as a ligand for the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a receptor involved in pain and inflammation signaling. Although the substitution pattern and linker differ from the subject compound, this finding indicates the potential for this chemical class to interact with ion channels and other cell surface receptors. The modulation of such receptors can have profound effects on intracellular signaling pathways that control a wide range of cellular processes.

Advanced Methodologies for Biological Target Identification and Deconvolution

Identifying the specific molecular targets of a bioactive small molecule like this compound is crucial for understanding its mechanism of action. Modern chemical biology offers powerful, unbiased approaches for this purpose. nih.gov

CRISPR-Based Genetic Screening for Target Discovery

CRISPR-Cas9 technology has revolutionized functional genomics and provides a powerful tool for target identification. nih.govnih.gov Genome-wide CRISPR screens can be used to pinpoint the protein target of a small molecule by identifying genes whose knockout confers resistance or sensitivity to the compound. brandeis.edu

There are several CRISPR-based screening strategies:

CRISPR Knockout (CRISPRko): A library of guide RNAs (gRNAs) is used to create loss-of-function mutations across the genome. Cells are then treated with the compound of interest. Genes whose knockout leads to cell survival in the presence of a cytotoxic compound are considered essential for the compound's activity, often representing its direct target or a critical pathway component. brandeis.edudrugdiscoverynews.com

CRISPR Interference (CRISPRi) and CRISPR Activation (CRISPRa): These methods use a deactivated Cas9 (dCas9) fused to transcriptional repressors (CRISPRi) or activators (CRISPRa). nih.gov A CRISPRi screen can identify genes whose knockdown causes resistance, while a CRISPRa screen can identify genes whose overexpression leads to sensitivity, providing complementary information for target deconvolution. nih.govcancer.gov These methods are particularly useful for studying essential genes where a full knockout would be lethal. nih.gov

These screening platforms provide an unbiased, high-throughput method to generate hypotheses about a compound's mechanism of action without requiring chemical modification of the molecule itself. nih.gov

Advanced Applications and Material Science Potentials of N 3 Bromophenyl 3 Phenylpropanamide Derivatives

Role as Intermediates in the Synthesis of Diverse Organic Compounds

While specific research on N-(3-bromophenyl)-3-phenylpropanamide as a synthetic intermediate is limited, the broader class of N-aryl amides and related bromo-phenyl compounds are well-established as crucial building blocks in organic synthesis. The reactivity of the carbon-bromine bond and the amide functionality allows for a variety of chemical transformations, making these compounds valuable starting materials for the construction of more complex molecules.

For instance, the positional isomer, N-(4-bromophenyl)-3-phenylpropanamide, is utilized as a reactant in the preparation of quinoline (B57606) derivatives, which have shown promise as antitubercular and antibacterial agents. This suggests a potential pathway for this compound to be used in the synthesis of analogous heterocyclic compounds with potential biological activities. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Furthermore, studies on related structures, such as N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides, demonstrate the utility of the N-(3-bromophenyl) moiety in the synthesis of elaborate heterocyclic systems. researchgate.netsemanticscholar.org In this research, the N-(3-bromophenyl) group is a core component of newly synthesized molecules with potential antifungal properties. researchgate.netsemanticscholar.org This highlights the role of N-(3-bromophenyl) containing precursors in generating libraries of compounds for biological screening.

The amide bond within the this compound structure also offers synthetic handles for further modification. It can be hydrolyzed to yield the corresponding amine and carboxylic acid, or it can be reduced to an amine, providing pathways to different classes of organic compounds. The diverse reactivity of this scaffold underscores its potential as a versatile intermediate in the synthesis of a wide range of organic molecules for various applications.

Development of Novel Agrochemicals, including Herbicides and Pesticides

The exploration of this compound derivatives in the field of agrochemicals is an area of growing interest, although specific data on this compound remains scarce. However, the broader class of phenylamides and halogenated compounds has a well-documented history in the development of effective crop protection agents. frac.info

Research into complex derivatives containing the N-(3-bromophenyl) structural unit has shown promising results. For example, a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives were synthesized and evaluated for their antifungal activity. researchgate.netsemanticscholar.org Several of these compounds exhibited good antifungal properties when tested against various fungal strains, indicating that the N-(3-bromophenyl) moiety can be a key component in the design of new fungicides. researchgate.netsemanticscholar.org

The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds. The structural motif of this compound, with its modifiable phenyl rings and amide linkage, makes it a candidate for inclusion in such screening programs to discover new herbicidal and pesticidal leads.

Exploration in Nonlinear Optical (NLO) Materials Development

Recent research has highlighted the potential of derivatives of this compound in the field of nonlinear optical (NLO) materials. These materials are of significant interest due to their ability to alter the properties of light, which is crucial for a range of advanced optical and photonic applications.

A study focused on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide has provided valuable insights into their NLO properties. The research involved both experimental synthesis and theoretical calculations using density functional theory (DFT) to evaluate the NLO potential of these compounds. The findings revealed that these derivatives possess significant NLO characteristics, making them promising candidates for the fabrication of NLO materials.

The aforementioned study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated their potential for use in optoelectronic devices. The investigation of their molecular structure and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, indicated efficient intramolecular charge transfer. This is a key characteristic for materials used in optoelectronics.

The calculated linear polarizability and hyperpolarizability values for these compounds were significant, suggesting a strong NLO response. Specifically, one of the synthesized compounds exhibited a particularly low band gap and high hyperpolarizability, marking it as a strong candidate for NLO applications. These properties are crucial for the development of components for optoelectronic devices such as optical switches, modulators, and frequency converters. The research underscores the importance of the N-(3-bromophenyl) moiety in designing molecules with tailored NLO properties for advanced technological applications.

While direct applications of this compound derivatives in solar cell engineering are not yet extensively documented, the fundamental properties of related compounds suggest a potential role in this field. The study on the NLO properties of its derivatives hinted at their potential in solar cell design due to their electronic characteristics. Materials with efficient charge transfer and tunable energy levels are highly sought after for use in various components of solar cells, such as sensitizers in dye-sensitized solar cells (DSSCs) or as components in organic photovoltaics (OPVs).

The ability to modify the structure of this compound derivatives allows for the fine-tuning of their electronic and optical properties. This could enable the design of materials with optimized light absorption and charge separation capabilities, which are critical for improving the efficiency of solar energy conversion. Further research is needed to explore the specific potential of this class of compounds in solar cell material engineering.

Contribution to Other Material Science Fields, e.g., Conducting Polymers and Sensors

The potential contributions of this compound derivatives to other areas of material science, such as conducting polymers and chemical sensors, are currently underexplored. There is no specific research available that directly investigates the use of this compound or its simple derivatives in these applications.

However, the structural components of this compound offer possibilities for its incorporation into more complex polymer structures. The phenyl rings could be functionalized with polymerizable groups, allowing the molecule to be integrated into a polymer backbone. The presence of the polar amide group and the bromo-substituent could influence the electronic properties and intermolecular interactions within a polymer matrix, which could be relevant for applications in conducting polymers or as sensing materials. For a material to be a chemical sensor, it needs to exhibit a measurable change in its properties upon interaction with a specific analyte. The amide group in the this compound structure could potentially act as a hydrogen bond donor or acceptor, providing a site for interaction with certain analytes.

Despite these theoretical possibilities, dedicated research is required to synthesize and characterize materials based on this compound and to evaluate their performance in the fields of conducting polymers and chemical sensors.

Future Directions and Emerging Research Avenues for N 3 Bromophenyl 3 Phenylpropanamide

The exploration of N-(3-bromophenyl)-3-phenylpropanamide and its analogs is poised to enter a new phase of accelerated discovery, driven by technological and conceptual advancements in chemical and biological sciences. Future research is expected to leverage cutting-edge computational tools, innovative synthetic methodologies, and a deeper understanding of molecular interactions to unlock the full potential of this chemical scaffold. The following sections outline key emerging research avenues that promise to shape the trajectory of this compound studies.

Q & A

Q. What are the key analytical techniques to confirm the structural identity of N-(3-bromophenyl)-3-phenylpropanamide?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR can identify the bromophenyl moiety (δ ~7.2–7.5 ppm for aromatic protons) and the propanamide backbone (δ ~2.5–3.5 ppm for methylene/methine groups). HRMS validates the molecular formula (e.g., C₁₅H₁₄BrNO) with exact mass matching . Purity assessment via HPLC (≥95%) is recommended to exclude synthetic byproducts .

Q. What synthetic routes are commonly employed for this compound, and how are yields optimized?

  • Methodological Answer: A typical route involves coupling 3-bromoaniline with 3-phenylpropanoyl chloride under Schotten-Baumann conditions. Yield optimization requires temperature control (0–5°C to minimize side reactions), anhydrous solvents (e.g., dichloromethane), and stoichiometric excess of the acyl chloride (1.2–1.5 equiv). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How does the bromine substituent influence the compound’s physicochemical properties?

  • Methodological Answer: The electron-withdrawing bromine at the meta position increases electrophilicity of the aromatic ring, affecting reactivity in substitution reactions. It also enhances molecular weight (394.3 g/mol) and lipophilicity (logP ~3.8), critical for membrane permeability in biological assays . Melting point (e.g., ~139–147°C) and solubility (poor in water, soluble in DMSO/DMF) should be characterized for experimental reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

  • Methodological Answer: Divergent results (e.g., varying yields or byproducts) often arise from solvent polarity, temperature fluctuations, or catalyst selection. Systematic DOE (Design of Experiments) approaches can identify optimal conditions. For example, Pd-catalyzed cross-coupling reactions may require inert atmospheres (N₂/Ar) and ligand optimization (e.g., XPhos vs. SPhos) to suppress dehalogenation . Kinetic studies (e.g., in situ IR monitoring) help track intermediate formation .

Q. What strategies are recommended for elucidating the biological mechanism of this compound in kinase inhibition?

  • Methodological Answer: Combine in vitro kinase assays (e.g., ADP-Glo™ for BTK inhibition) with molecular docking to map binding interactions. For instance, the propanamide backbone may hydrogen-bond to kinase active sites (e.g., ATP-binding pocket), while the bromophenyl group engages in hydrophobic interactions. Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) . Cell-based assays (e.g., apoptosis via Hoechst 33342 staining) confirm functional activity .

Q. How can computational modeling predict ADMET properties and guide structural optimization?

  • Methodological Answer: Use tools like SwissADME or ADMETLab to predict permeability (Caco-2), metabolic stability (CYP450 isoforms), and toxicity (hERG inhibition). For instance, replacing bromine with a methoxy group may improve solubility but reduce target affinity. Molecular dynamics simulations (e.g., GROMACS) assess binding stability under physiological conditions .

Q. What experimental approaches validate structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer: Synthesize analogs with modifications at the bromophenyl (e.g., Cl, NO₂) or propanamide (e.g., methyl branching) positions. Test bioactivity in dose-response assays (IC₅₀ determination) and correlate with electronic (Hammett σ constants) or steric (Taft parameters) descriptors. QSAR models (e.g., CoMFA) can prioritize high-potential derivatives .

Data Contradiction and Optimization Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer: Variability may stem from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols using validated cell lines (e.g., NCI-60 panel) and include positive controls (e.g., staurosporine for cytotoxicity). Meta-analysis of published IC₅₀ values with strict exclusion criteria (e.g., outlier removal via Grubbs’ test) improves reliability .

Q. What are best practices for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer: Transition from batch to flow chemistry for improved heat/mass transfer. For example, continuous flow reactors reduce reaction time (from hours to minutes) and enhance reproducibility. Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Retrosynthesis Analysis

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Reactant of Route 1
N-(3-bromophenyl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-3-phenylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.